3-Deazaadenosin

Übersicht

Beschreibung

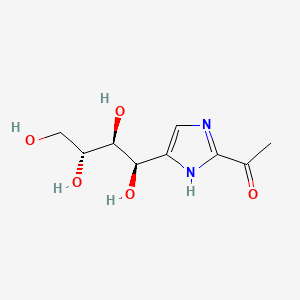

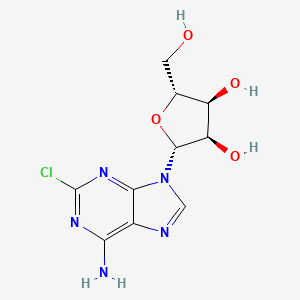

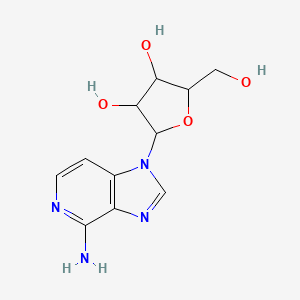

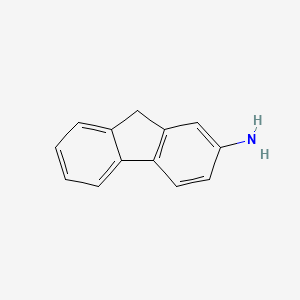

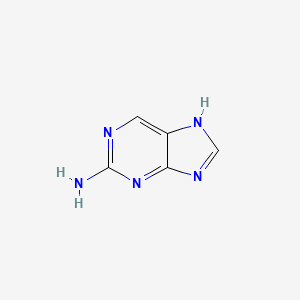

3-Deazaadenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to adenosine but with a nitrogen atom replaced by a carbon atom at the 3-position of the purine ring. This modification imparts distinct biochemical properties to 3-deazaadenosine, making it a valuable tool in various fields of study .

Wissenschaftliche Forschungsanwendungen

3-Deazaadenosin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der S-Adenosylhomocystein-Hydrolase, was zur Anhäufung von S-Adenosylhomocystein führt. Diese Hemmung stört Methylierungsprozesse und beeinflusst so die Genexpression und Zellfunktionen. Zusätzlich stört this compound Signalwege wie AP-1 und NF-κB, was zu seinen entzündungshemmenden Eigenschaften beiträgt .

Ähnliche Verbindungen:

Adenosin: Das natürliche Nukleosid mit einem Stickstoffatom an der 3-Position.

3-Deazaguanosin: Ein weiteres Deazapurin-Nukleosid mit ähnlichen Eigenschaften, aber unterschiedlichen Basenpaarungseigenschaften.

7-Deazaadenosin: Ein konstitutionelles Isomer, bei dem das Stickstoffatom an der 7-Position ersetzt ist.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Hemmung der S-Adenosylhomocystein-Hydrolase und seiner besonderen Wirkungen auf die Methylierung und Genexpression einzigartig. Seine strukturelle Modifikation verleiht ihm auch einzigartige biochemische Eigenschaften, die es von anderen Nukleosid-Analoga abheben .

Wirkmechanismus

Target of Action

3-Deazaadenosine primarily targets S-adenosylhomocysteine hydrolase (SAHH) . SAHH is an enzyme that regulates cellular methyltransferase activity . Additionally, MEK1/2 and IKKα/β are also direct targets of 3-Deazaadenosine .

Mode of Action

3-Deazaadenosine acts as a general methylation inhibitor that depletes S-adenosylmethionine, a methyl donor, by blocking SAHH . It prevents MEK1/2 and IKKα/β from combining with ERK and IκBα, respectively, and directly suppresses MEK1/2 and IKKα/β kinase activity .

Biochemical Pathways

3-Deazaadenosine affects the AP-1 and NF-κB signaling pathways . It inhibits these pathways by directly blocking MEK1/2 and IKKα/β or indirectly mediating SAHH, resulting in anti-inflammatory activity .

Result of Action

3-Deazaadenosine has been shown to have anti-inflammatory properties . It suppresses the secretion of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-treated cells . It also reduces mRNA expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-α, interleukin-1β (IL-1β), and IL-6 . Moreover, it strongly blocks AP-1 and NF-κB luciferase activity under stimulated conditions and decreases the translocation of c-Jun, c-Fos, p65, and p50 into the nucleus .

Biochemische Analyse

Biochemical Properties

3-Deazaadenosine plays a significant role in biochemical reactions. It acts as a general methylation inhibitor that depletes S-adenosylmethionine, a methyl donor, by blocking SAHH . This compound interacts with enzymes such as SAHH and IAG-nucleoside hydrolase . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the methylation processes within the cell .

Cellular Effects

3-Deazaadenosine has been observed to have various effects on different types of cells and cellular processes. It has been shown to suppress the secretion of inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-treated RAW264.7 cells and phorbol 12-myristate 13-acetate-differentiated U937 cells . It also reduces mRNA expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-α, interleukin-1β, and IL-6, indicating that 3-Deazaadenosine has anti-inflammatory properties in murine and human macrophages .

Molecular Mechanism

The molecular mechanism of 3-Deazaadenosine involves its ability to block the activity of certain enzymes. It has been found to strongly block AP-1 and NF-κB luciferase activity under certain stimulated conditions and decrease the translocation of c-Jun, c-Fos, p65, and p50 into the nucleus . Furthermore, it prevents MEK1/2 and IKKα/β from combining with ERK and IκBα, respectively, and directly suppresses MEK1/2 and IKKα/β kinase activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-Deazaadenosine have been observed to vary with different dosages. For instance, in a study involving C57BL/6J mice, 3-Deazaadenosine was mixed into their food at a final concentration of 0.04 mg/g, according to a daily oral dose of 10 mg/kg body weight of 3-Deazaadenosine per animal . The study found that this dosage prevented diet-induced fatty streak formation and the expression of endothelial ICAM-1 and VCAM-1 .

Metabolic Pathways

3-Deazaadenosine is involved in the methylation pathway where it acts as a general methylation inhibitor by blocking SAHH, thereby depleting S-adenosylmethionine, a methyl donor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-deazaadenosine typically involves a multi-step process. One common method starts with the silyl-Hilbert–Johnson nucleosidation reaction, where unprotected 6-amino-3-deazapurine is reacted with benzoyl-protected 1-O-acetylribose. This reaction proceeds under conditions involving N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate in toluene at elevated temperatures .

Industrial Production Methods: Industrial production of 3-deazaadenosine may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The key steps involve the protection and deprotection of functional groups, nucleosidation, and purification processes to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Deazaadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Purinring gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen des Purinrings einführen.

Häufige Reagenzien und Bedingungen: Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Adenosine: The natural nucleoside with a nitrogen atom at the 3-position.

3-Deazaguanosine: Another deazapurine nucleoside with similar properties but different base pairing characteristics.

7-Deazaadenosine: A constitutional isomer with the nitrogen atom replaced at the 7-position.

Uniqueness: 3-Deazaadenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its distinct effects on methylation and gene expression. Its structural modification also imparts unique biochemical properties that differentiate it from other nucleoside analogs .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZQFUNLCALWDY-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040941 | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6736-58-9 | |

| Record name | 3-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazaadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Deazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEAZAADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)